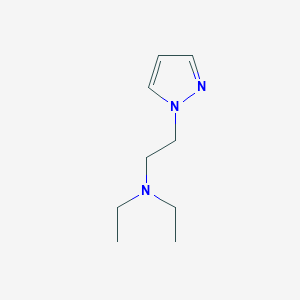

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-11(4-2)8-9-12-7-5-6-10-12/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJBURDLVZPQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675200 | |

| Record name | N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71033-38-0 | |

| Record name | N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2 1h Pyrazol 1 Yl Ethanamine

Established Synthetic Pathways for Pyrazole-Ethanamine Derivatives

The formation of the N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine structure can be achieved through several reliable synthetic strategies. These pathways primarily involve the formation of the N-alkyl bond between the pyrazole (B372694) ring and the diethyl-ethanamine side chain.

The most direct method for synthesizing this compound is the N-alkylation of 1H-pyrazole. This reaction involves the deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on a suitable halogenated ethanamine precursor. Typically, 2-chloro-N,N-diethylethanamine or 2-bromo-N,N-diethylethanamine serves as the electrophile.

The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby activating it for alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred. Industrial-scale synthesis may also utilize crystalline aluminosilicates or aluminophosphates as catalysts for the alkylation of pyrazoles with alcohols. google.com While this method is highly efficient, a common challenge is the potential for reaction at both nitrogen atoms in unsymmetrical pyrazoles, leading to a mixture of regioisomers. semanticscholar.org However, for the unsubstituted 1H-pyrazole, only one product is formed.

Table 1: Alkylation of 1H-Pyrazole

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| 1H-Pyrazole | 2-chloro-N,N-diethylethanamine | NaH, DMF | This compound |

Condensation reactions provide an alternative, albeit often more indirect, route to pyrazole-ethanamine derivatives. One such approach is the cyclocondensation of a 1,3-dicarbonyl compound with a suitably substituted hydrazine (B178648). mdpi.comnih.govhilarispublisher.com To synthesize the target molecule via this route, one would theoretically start with 2-(diethylamino)ethylhydrazine and react it with a propanedialdehyde equivalent.

Another relevant condensation method involves the reaction of a pyrazole-containing carboxylic acid ester with an amine. prepchem.com For example, ethyl 1H-pyrazole-1-acetate could be condensed with diethylamine (B46881). The resulting amide would then require reduction of the carbonyl group to yield the desired ethanamine side chain. A similar strategy involves the condensation of a pyrazole carbohydrazide (B1668358) with a carbonyl compound to form a hydrazone, which is then subjected to further transformations. rasayanjournal.co.in

Table 2: Example Condensation Pathway

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Ethyl 1H-pyrazole-1-acetate | Diethylamine | Heat, NaOCH₃ | 1-(1H-Pyrazol-1-yl)-N,N-diethylacetamide |

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. For pyrazole synthesis, a notable metal-free approach involves the reaction between aldehyde hydrazones and acetylenic esters. mdpi.comresearchgate.net This method can be adapted to produce pyrazole-ethanamine derivatives by selecting the appropriate hydrazone precursor. For instance, reacting the hydrazone of acetaldehyde (B116499) with an acetylenic ester bearing a diethylamino group could potentially form the desired scaffold, although controlling regioselectivity would be a key consideration. Another transition-metal-free method involves the use of a hypervalent iodine reagent for the synthesis of trifluoromethylpyrazoles from acetylenic ketones and phenylhydrazine. nih.gov

Derivatization and Structural Modifications of this compound

The this compound molecule serves as a versatile building block for the synthesis of more complex structures. The pyrazole ring is amenable to electrophilic substitution, typically at the C4 position, allowing for the introduction of various functional groups.

The synthesis of hydrazone and azo derivatives from this compound requires initial functionalization of the pyrazole ring.

Hydrazone Synthesis: A common strategy to introduce a reactive handle for hydrazone formation is the Vilsmeier-Haack reaction. hilarispublisher.comrasayanjournal.co.in Treatment of this compound with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl (-CHO) group at the 4-position of the pyrazole ring. The resulting aldehyde, 1-(2-(diethylamino)ethyl)-1H-pyrazole-4-carbaldehyde, can then readily undergo condensation with various hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) to yield a library of novel hydrazones. researchgate.netnih.gov

Table 3: Synthesis of Hydrazone Derivatives

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 (Formylation) | This compound | POCl₃, DMF | 1-(2-(Diethylamino)ethyl)-1H-pyrazole-4-carbaldehyde |

Azo Compound Synthesis: The preparation of azo compounds typically requires a primary aromatic amine that can be converted into a diazonium salt. chemrevlett.com To create an azo derivative from the title compound, the pyrazole ring must first be functionalized with an amino group. This can be achieved via a two-step process: nitration of the pyrazole ring at the 4-position, followed by reduction of the nitro group to a primary amine. The resulting 4-amino-1-(2-(diethylamino)ethyl)-1H-pyrazole can then be diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). uobasrah.edu.iq The subsequent coupling of this diazonium salt with an electron-rich aromatic compound, such as β-naphthol or aniline, yields the final azo dye. chemrevlett.comresearchgate.net

Introducing a phosphonate (B1237965) group onto the this compound scaffold can be accomplished through several methods, often involving functionalization of the pyrazole ring. organic-chemistry.org A viable strategy is to first introduce a halogen, such as iodine, at the C4 position of the pyrazole. The resulting 4-iodo-N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can then participate in a metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed Hirao reaction, with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) to form the C-P bond and yield the desired phosphonate analog. organic-chemistry.org

Alternatively, phosphonate-containing pyrazoles can be built from the ground up. For instance, diethyl (1-diazo-2-oxopropyl)phosphonate can undergo 1,3-dipolar cycloaddition reactions to form pyrazoles that are already substituted with a phosphonate group. enamine.net Adapting this method by using an appropriate dipolarophile could provide another route to phosphonate analogs of the title compound. The Pudovik reaction, which involves the addition of dialkyl phosphites to carbonyl compounds, represents a fundamental method for creating α-hydroxyphosphonates, which can be further modified. nih.gov

Table 4: Proposed Synthesis of a Phosphonate Analog

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 (Iodination) | This compound | N-Iodosuccinimide, Acetonitrile | 4-Iodo-N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine |

Formation of Condensed Heterocyclic Systems (e.g., Pyrazolopyrimidines) via Pyrazole-Ethanamine Scaffolds

The pyrazole-ethanamine framework serves as a valuable synthon for the construction of fused heterocyclic systems, most notably pyrazolopyrimidines. This transformation typically involves the reaction of an aminopyrazole derivative, a class of compounds to which this compound belongs, with a suitable 1,3-dielectrophilic partner.

A general and efficient method for creating these condensed systems involves the cyclocondensation of an amino-pyrazole with a β-dicarbonyl compound or its equivalent. For instance, the reaction of an aminopyrazole derivative with a diethylmalonate derivative under high-temperature reflux conditions (230–240 °C) in a high-boiling solvent like phenyl ether can yield pyrazolopyrimidine cores. nih.gov The initial step is a nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the malonate, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens.

Another strategy involves the reaction of 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole with various reagents. For example, its reaction with chloroacetyl chloride yields an intermediate which can then be reacted with malononitrile (B47326) to form a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. bibliomed.org These reactions highlight the versatility of the aminopyrazole scaffold in building complex heterocyclic structures. bibliomed.orgnih.gov

The general synthetic approach is outlined in the table below, showcasing the reactants and conditions that lead to the formation of pyrazolopyrimidine systems from aminopyrazole precursors.

Table 1: Synthesis of Pyrazolopyrimidine Systems from Aminopyrazole Scaffolds

| Aminopyrazole Reactant | Dielectrophilic Partner | Reaction Conditions | Resulting System | Reference |

|---|---|---|---|---|

| Amino-pyrazole derivative | Diethylmalonate derivative | Phenyl ether, Reflux (230-240 °C), 30-40 min | Dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-one | nih.gov |

| N-(4-(2-phenyldiazenyl)-2,5-dihydro-3-hydroxy-1H-pyrazol-5-yl)-2-chloroacetamide | Malononitrile | Not specified | 1-(4-(2-phenyldiazenyl)-5-hydroxy-1H-pyrazol-3-yl)-2-amino-4,5-dihydro-5-oxo-1H-pyrrol-3-carbonitrile | bibliomed.org |

These synthetic routes underscore the utility of pyrazole-ethanamine type structures as building blocks in medicinal chemistry for accessing diverse and complex heterocyclic scaffolds.

Alkylation of Pyrazole Derivatives for Varied Aminoethyl Analogs

The synthesis of varied aminoethyl analogs of pyrazole can be achieved through the N-alkylation of the pyrazole ring. The pyrazole nucleus contains two adjacent nitrogen atoms, and in unsymmetrical pyrazoles, alkylation can lead to a mixture of regioisomers. The regioselectivity of this reaction is often influenced by steric and electronic factors, as well as the reaction conditions employed. semanticscholar.orgmdpi.com

Several methods have been developed for the N-alkylation of pyrazoles. A common approach involves the use of an alkyl halide in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydrogen carbonate. researchgate.net Phase transfer catalysis (PTC) conditions have also been successfully employed for the alkylation of pyrazolones using various alkylating agents in dimethylformamide (DMF). researchgate.net

More recent methods have explored alternative electrophiles and catalysts. For example, trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provide an effective means for N-alkylation under milder conditions, avoiding the need for strong bases or high temperatures. semanticscholar.orgmdpi.com In the case of unsymmetrical pyrazoles, these reactions often yield a mixture of regioisomers, with the major product typically being controlled by steric hindrance; the alkyl group is preferentially attached to the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com

The choice of alkylating agent and reaction conditions allows for the introduction of a wide variety of substituents on the pyrazole nitrogen, leading to a diverse library of aminoethyl pyrazole analogs.

Table 2: Methodologies for N-Alkylation of Pyrazole Derivatives

| Alkylating Agent Type | Catalyst/Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Alkyl Halides | K2CO3 | DMSO | Regioselective N1-alkylation achieved. | researchgate.net |

| Alkyl Halides | Sodium hydrogen carbonate | Solvent-free, Microwave | Good yields, avoids side reactions like quaternization. | researchgate.net |

| Trichloroacetimidates | Brønsted acid (e.g., TfOH) | 1,2-DCE | Milder alternative to strong base/high-temperature methods; regioselectivity is sterically controlled. | semanticscholar.orgmdpi.com |

These alkylation strategies are fundamental in modifying the pyrazole core to synthesize a broad spectrum of N,N-dialkyl-2-(pyrazol-1-yl)ethanamine analogs for further investigation in various chemical and pharmaceutical applications.

Coordination Chemistry of N,n Diethyl 2 1h Pyrazol 1 Yl Ethanamine As a Ligand

Ligand Characterization and Donor Properties

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine as an N-Donor Ligand

This compound is a bifunctional molecule featuring two potential nitrogen donor sites: the sp2-hybridized nitrogen atom of the pyrazole (B372694) ring and the sp3-hybridized tertiary amine nitrogen. This dual-donor capability is central to its function as a ligand in coordination chemistry.

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The N1-substituted nitrogen is typically involved in the linkage to the ethylamine (B1201723) backbone and is generally not available for coordination. The N2-nitrogen of the pyrazole ring, however, possesses a lone pair of electrons in an sp2 hybrid orbital, making it a viable coordination site. The tertiary amine group, with its lone pair on the nitrogen atom, provides a second, more flexible, and typically more basic, donor site. The presence of these two distinct nitrogen atoms allows the molecule to act as a classic N-donor ligand, capable of forming stable coordinate bonds with a variety of metal ions.

Potential for Tripodal Ligand Formation and Chelating Behavior

The structure of this compound, with its ethyl spacer connecting the pyrazole and diethylamine (B46881) groups, inherently predisposes it to act as a chelating ligand. Chelation, the formation of a ring structure between a ligand and a metal ion, is a thermodynamically favorable process that leads to enhanced stability of the resulting complex, known as the chelate effect. In this case, the ligand can form a stable six-membered chelate ring by coordinating to a metal center through both the pyrazole N2-nitrogen and the tertiary amine nitrogen. This bidentate N,N'-coordination is the most anticipated binding mode for this ligand.

While this compound itself is a bidentate ligand, the concept of tripodal ligands is significant in the broader context of pyrazole chemistry. Tripodal ligands are molecules with three donor arms emanating from a central point, capable of capping one face of a metal's coordination sphere. While this specific ligand is not tripodal, it can be a building block or a point of comparison for more complex systems. For instance, related research on N,N',N-bis(pyrazolylmethyl)amine ligands, which do possess a tripodal nature, has shown their ability to form stable complexes with various coordination geometries. The flexibility of the ethyl chain in this compound allows it to adapt to the geometric preferences of different metal ions, a key characteristic of effective chelating agents.

Formation and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes' structures, including their coordination modes and geometries, would then be determined using techniques such as single-crystal X-ray diffraction, and spectroscopic methods like IR and NMR.

Complexation with Transition Metal Ions (e.g., Cobalt(II), Copper(II), Zinc(II), Palladium(II), Platinum(II), Nickel(II), Cadmium(II), Rhenium(I), Technetium(I))

Based on the extensive literature on related pyrazole-ethylamine ligands, it is highly probable that this compound forms stable complexes with a wide range of transition metal ions. The specific metals listed represent a variety of preferred coordination numbers and geometries, which would influence the final structure of the complex.

For instance, late first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II) readily form complexes with N-donor ligands. The coordination environment around these metals can vary from tetrahedral to square planar to octahedral, depending on the ligand-to-metal ratio and the presence of other coordinating species like solvent molecules or counter-ions.

The d8 metals Palladium(II) and Platinum(II) have a strong preference for square planar geometry. It is expected that this compound would form stable, four-coordinate square planar complexes with these ions, likely with a 1:1 or 2:1 ligand-to-metal ratio.

Cadmium(II), a d10 ion, is known for its flexible coordination geometry, accommodating various coordination numbers, often resulting in distorted tetrahedral or octahedral structures.

Rhenium(I) and its lighter congener Technetium(I), often in their +1 oxidation state as part of a carbonyl complex (e.g., [M(CO)3]+), typically form six-coordinate octahedral complexes. This compound could act as a bidentate ligand, occupying two coordination sites in such complexes.

Investigation of Coordination Modes (e.g., Bidentate, Tridentate, Tetradentate Binding)

For this compound, the most plausible coordination mode is bidentate . This involves the simultaneous coordination of the pyrazole N2-nitrogen and the tertiary amine nitrogen to the same metal center, forming a stable chelate ring.

While tridentate or tetradentate binding is not possible for a single molecule of this ligand, it is conceivable that in certain crystal packing arrangements, the ligand could bridge two metal centers, although this is less common for simple bidentate ligands of this type. The primary and most stable mode of interaction is expected to be as a bidentate chelating ligand.

Analysis of Coordination Geometries (e.g., Distorted Trigonal Bipyramidal, Distorted Octahedral, Square Planar, Tetrahedral, Square Pyramidal, Square Bipyramidal)

The final coordination geometry of a metal complex is a function of the metal ion's electronic configuration, the steric and electronic properties of the ligand, and the stoichiometry of the complex. Based on studies of analogous pyrazole-based ligands, the following geometries are likely to be observed for complexes of this compound:

Tetrahedral: This geometry is common for four-coordinate complexes of d10 ions like Zn(II) and Cd(II), and can also be seen with some Co(II) complexes.

Square Planar: This is the expected geometry for four-coordinate d8 ions like Ni(II), Pd(II), and Pt(II).

Square Pyramidal: This five-coordinate geometry could be adopted by metals like Cu(II) or Ni(II), where a fifth ligand (e.g., a solvent molecule or a counter-ion) occupies the apical position.

Distorted Trigonal Bipyramidal: Another five-coordinate geometry that can be observed, particularly with ligands that have specific steric constraints, although less common for a simple bidentate ligand like this.

Distorted Octahedral: This six-coordinate geometry is very common and could be formed in several ways:

With a 1:2 metal-to-ligand ratio, where two bidentate ligands and two monodentate ligands (like halides or solvent molecules) coordinate to the metal.

With a 1:3 metal-to-ligand ratio, where three bidentate ligands coordinate to the metal, although this might be sterically hindered.

With a 1:1 metal-to-ligand ratio where other ligands (e.g., water, halides) complete the coordination sphere.

The table below summarizes the expected coordination geometries for complexes of this compound with various metal ions, based on the known chemistry of related ligands.

| Metal Ion | Likely Coordination Geometries |

| Cobalt(II) | Tetrahedral, Distorted Octahedral |

| Copper(II) | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zinc(II) | Tetrahedral, Distorted Octahedral |

| Palladium(II) | Square Planar |

| Platinum(II) | Square Planar |

| Nickel(II) | Square Planar, Distorted Octahedral |

| Cadmium(II) | Tetrahedral, Distorted Octahedral |

| Rhenium(I) | Distorted Octahedral |

| Technetium(I) | Distorted Octahedral |

Supramolecular Architectures and Polynuclear Complexes

The coordination of this compound and related pyrazole-based ligands to metal centers can give rise to complex, higher-order structures known as supramolecular architectures and polynuclear complexes. These assemblies are governed by non-covalent interactions, which are crucial in crystal engineering and the design of functional materials. mdpi.com The amphiprotic character of the pyrazole ring, containing both a Brønsted acidic N-H group and a basic Schiff-base nitrogen, facilitates a rich variety of intermolecular connections. nih.gov

Hydrogen bonding is a primary driver in the formation of these architectures. In related pyrazole complexes, interactions such as O–H∙∙∙O and C–H∙∙∙O hydrogen bonds, often mediated by lattice water molecules, link individual complex units into extensive one-dimensional (1D) chains or two-dimensional (2D) layered assemblies. mdpi.com Aromatic π-stacking interactions between pyrazole or other aromatic rings within the coordination sphere also contribute significantly to the stability and dimensionality of the resulting structure. mdpi.comresearchgate.net

The formation of polynuclear complexes, those containing two or more metal centers, is often facilitated by the pyrazole ligand itself. After coordination to a metal, the pyrazole N-H proton becomes more acidic and can be deprotonated to form a pyrazolate anion. nih.govnih.gov This anionic pyrazolate can then act as a bridge, linking multiple metal centers together to create di- or polynuclear frameworks. nih.gov The specific topology of these structures is influenced by factors such as the choice of metal ion, the substituents on the pyrazole ring, and the presence of various counter-anions. researchgate.net

Reactivity, Stability, and Ligand Exchange Processes in this compound Metal Complexes

Mechanistic Studies of Ligand Decomposition (e.g., Acid-Catalyzed Hydrolysis, Cleavage of Aminal Groups)

The stability of this compound and its analogues in a coordination sphere is not absolute, with decomposition observed under specific conditions. Research on structurally similar low-symmetry pyrazole-based tripodal tetraamine (B13775644) ligands reveals a notable decomposition pathway involving the cleavage of aminal groups. nih.gov An aminal functionality within a ligand structure can be susceptible to cleavage, particularly in protic solvents.

One study demonstrated that attempts to form copper(II) complexes with ligands such as 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine resulted in the loss of a pyrazolylmethyl arm. nih.gov This decomposition is ascribed to the inherent instability of the aminal group within the ligand backbone and notably occurs in protic solvents, even in the absence of a metal ion. nih.gov A proposed mechanism for this decomposition has been suggested based on NMR and electrospray mass spectrometry (ESMS) data. nih.gov

In other systems involving different types of ligands, metal-assisted bond cleavage is a recognized phenomenon. The Lewis acidity of a coordinated metal ion can activate a ligand for reactivity, such as hydrolysis of an amide bond. rsc.orgnih.gov The effectiveness of this cleavage depends on the metal ion's ability to bind to the functional group and its inherent Lewis acidity. rsc.org While this compound contains an amine rather than an amide, these principles highlight the role the metal center can play in influencing ligand stability and reactivity.

Impact of Solvent Environment on Complex Stability

Studies on related Schiff base complexes have quantified the effect of the solvent on complex stability. For instance, the stability constants for certain Co(II) complexes were found to be highest in acetonitrile (B52724), followed by a 1:1 mixture of acetonitrile and ethanol (B145695), with the lowest stability observed in pure ethanol. researchgate.net This demonstrates that the nature of the solvent can alter the equilibrium of the complexation reaction significantly.

Furthermore, the solvent can be integral to the decomposition pathways of the ligand. As noted previously, the decomposition of certain pyrazole-based ligands via cleavage of an aminal group is specifically observed in protic solvents. nih.gov The synthesis of various pyrazole-based complexes is often conducted in specific solvents like ethanol or toluene, indicating that the choice of solvent is crucial for achieving the desired stable product. acs.orgnih.gov

Table 1: Effect of Solvent on Metal Complex Stability This table is a representative example based on findings for related coordination complexes.

| Solvent System | Relative Stability of Complex | Implication |

| Acetonitrile | Highest | Strong complex formation favored. researchgate.net |

| Acetonitrile/Ethanol (1:1) | Medium | Intermediate stability, influenced by solvent mixture. researchgate.net |

| Ethanol | Lowest | Weaker complex formation; greater solvent competition. researchgate.net |

| Protic Solvents (general) | Can Induce Decomposition | May facilitate ligand cleavage, especially with unstable functionalities like aminals. nih.gov |

Anion Exchange Capabilities and Selectivity in Coordination Complexes

Coordination complexes featuring pyrazole-based ligands, particularly those with an available N-H proton, can function as effective anion receptors and participate in anion exchange processes. nih.gov The N-H groups of the coordinated pyrazole ligands can form hydrogen bonds with anions, creating a binding pocket within the supramolecular structure. nih.gov

Studies on rhenium and manganese tricarbonyl complexes containing 3,5-dimethylpyrazole (B48361) or 3(5)-tert-butylpyrazole ligands have demonstrated this capability. These complexes were shown to bind a variety of anions, including chloride, bromide, nitrate (B79036), and perrhenate, in acetonitrile solution. nih.govnih.gov The anion exchange process is typically fast on the NMR timescale, allowing for the calculation of binding constants through titration experiments. nih.gov

These pyrazole-based receptors exhibit significant selectivity. The strength of the anion binding is influenced by the metal center and the substituents on the pyrazole ring. nih.gov Furthermore, the nature of the anion dictates the interaction. While some anions like chloride and nitrate form stable hydrogen-bonded adducts, others can induce a chemical transformation. For example, highly basic anions such as fluoride (B91410) or dihydrogenphosphate were found to deprotonate the N-H group of the pyrazole ligand, while stronger acids like hydrogensulfate led to the decomposition of the complex. nih.gov This selectivity highlights the potential for designing pyrazole-based complexes for specific anion recognition and sensing applications.

Table 2: Anion Interaction with Rhenium Tris(pyrazole) Carbonyl Complexes Based on data for [Re(CO)₃(pyrazole)₃]⁺ type complexes.

| Anion | Interaction Type | Outcome | Reference |

| Cl⁻, Br⁻, NO₃⁻ | Hydrogen Bonding | Stable Adduct Formation | nih.gov |

| ReO₄⁻ | Hydrogen Bonding / Ligand Substitution | Stable Adduct or Ligand Substitution (depending on complex) | nih.gov |

| F⁻, H₂PO₄⁻ | Deprotonation | Deprotonation of Pyrazole N-H | nih.gov |

| HSO₄⁻ | Decomposition | Decomposition of the Complex | nih.gov |

Catalytic Applications of N,n Diethyl 2 1h Pyrazol 1 Yl Ethanamine Derived Systems

Catalytic Activity in Organic Transformations

Complexes derived from pyrazolyl-ethylamine ligands, such as N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, have demonstrated notable catalytic activity across a spectrum of organic reactions. These reactions are fundamental to the synthesis of polymers and fine chemicals.

Investigation in Ring-Opening Polymerization of Cyclic Esters (e.g., rac-Lactide)

The ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable polymers like polylactide (PLA). Catalysts play a pivotal role in controlling the polymerization process and the resulting polymer's properties. nih.govhw.ac.uk Systems derived from ligands structurally related to this compound have been investigated as catalysts for the ROP of rac-lactide (a racemic mixture of D- and L-lactide).

Specifically, zinc(II) complexes supported by N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands have been assessed. rsc.org When activated with methyl lithium, the resulting alkyl derivatives effectively polymerize rac-lactide. A key finding is the production of heterotactic polylactides (PLAs), with one particular zinc system achieving a high heterotactic bias (Pr up to 0.94) at -25 °C. rsc.org The tacticity of PLA significantly influences its physical properties; for instance, atactic PLA is amorphous, whereas isotactic PLA is crystalline. nih.gov

The polymerization reactions initiated by these pyrazolyl-based complexes generally yield polymers with low molecular weights and polydispersity indices (PDI) ranging from 1.16 to 2.23. rsc.org Other related systems, such as those using (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes, also show considerable catalytic activity, achieving over 90% conversion of lactide. scielo.org.za These polymerizations typically follow a coordination-insertion mechanism. scielo.org.za

Below is a data table summarizing the results from the ring-opening polymerization of rac-Lactide using a representative zinc complex.

| Catalyst System | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (Pr) |

| [LBZnCl2]/MeLi | -25 | >99 | 4300 | 1.16 | 0.94 |

| [LBZnCl2]/MeLi | 0 | >99 | 4500 | 1.35 | 0.85 |

| [LBZnCl2]/MeLi | 25 | >99 | 5100 | 1.53 | 0.72 |

| Data derived from studies on structurally similar N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands. rsc.org |

Application in Catecholase Mimetic Reactions

Catecholase mimetic reactions involve synthetic complexes that replicate the function of the copper-containing enzyme catechol oxidase, which catalyzes the oxidation of catechols to quinones. researchgate.net Copper(II) complexes formed in situ with functional tripodal pyrazolyl N-donor ligands, which are structurally analogous to this compound, have been shown to be effective catalysts for the aerobic oxidation of catechol to o-quinone. researchgate.netresearchgate.net

Research has explored the catalytic activities of copper(II) complexes with ligands like 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol. researchgate.net These systems effectively mimic the enzymatic process, utilizing molecular oxygen for the oxidation. researchgate.net The nature of the copper(II) salt used (e.g., chloride, nitrate (B79036), perchlorate) can have a significant effect on the rate of the oxidation reaction. researchgate.net The development of these biomimetic catalysts is crucial for understanding the mechanisms of metalloenzymes and for creating efficient oxidation catalysts for industrial applications. researchgate.net

Role in Hydroformylation Catalysis (for related pyrazolate ligands)

Hydroformylation is a key industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen. nih.gov While rhodium and cobalt complexes are traditionally used, research into new ligand systems is ongoing to improve catalyst activity and selectivity. wiley-vch.de Pyrazole-based ligands have gained importance in coordination chemistry and catalysis. researchgate.net

Specifically, rhodium complexes incorporating pyrazolate ligands have been synthesized and tested for the hydroformylation of styrene. researchgate.net The pyrazole (B372694) motif's weak σ-donor ability can enhance the electrophilicity of the metal center, which is a desirable trait in catalysis. researchgate.net The use of pyrazolate ligands allows for fine-tuning of the steric and electronic environment around the metal, influencing the reaction's outcome. researchgate.net While the specific use of this compound in this context is not extensively detailed, the successful application of related pyrazolate systems underscores the potential of this ligand class in C-C bond-forming reactions like hydroformylation. researchgate.netresearchgate.net

Structure-Activity Relationships in Catalysis

The performance of a catalyst is intrinsically linked to the structure of its ligands. Understanding the relationship between the ligand's properties and the catalyst's activity and selectivity is paramount for designing more efficient catalytic systems.

Influence of Ligand Steric and Electronic Properties on Catalytic Efficiency and Stereoselectivity

The steric and electronic properties of pyrazolyl-ethylamine ligands profoundly impact the efficiency and selectivity of the catalytic systems they form. researchgate.net

In the context of the ring-opening polymerization of rac-lactide , stereoselectivity is a critical outcome. The ability of a catalyst to produce heterotactic or isotactic PLA is directly influenced by the ligand's architecture. For instance, the high heterotacticity (Pr = 0.94) achieved with a zinc complex bearing a bidentate N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline ligand is a result of the specific steric environment created around the zinc center. rsc.org Altering substituents on the pyrazole rings or the amine's side chain can modulate this environment, thereby changing the stereochemical outcome of the polymerization. nih.gov

In hydroformylation , the electronic properties of pyrazole-based ligands can be tuned by selecting different substituents, which in turn affects the catalytic activity. researchgate.net The steric bulk of the ligand is also crucial for controlling the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products). nih.gov By systematically modifying the pyrazole ligand framework, it is possible to optimize the catalyst for a specific substrate and desired product, demonstrating the power of ligand design in homogeneous catalysis. researchgate.netnih.gov

Biological and Pharmacological Research of N,n Diethyl 2 1h Pyrazol 1 Yl Ethanamine Derivatives

Antimicrobial Properties

The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have demonstrated the efficacy of various pyrazole derivatives against a wide spectrum of microbial pathogens.

Evaluation of Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli)

The antibacterial potential of pyrazole derivatives has been widely reported, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive strains with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov Some imidazo-pyridine substituted pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, proving to be more effective than ciprofloxacin in vitro against several bacterial strains, including E. coli. nih.gov Additionally, thiazolidinone-clubbed pyrazoles have been identified as moderate antibacterial agents against E. coli with an MIC value of 16 μg/ml. nih.gov While these findings are promising for the pyrazole class of compounds, specific studies on the antibacterial effects of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine derivatives are needed to ascertain their specific activity profile.

Assessment of Antifungal Activity

The antifungal activity of pyrazole derivatives is another area of significant research interest. Various synthesized pyrazole compounds have been screened for their efficacy against different fungal strains. nih.govnih.gov For example, a number of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov Some of these compounds exhibited moderate to notable antifungal activity. nih.gov However, specific data on the antifungal properties of this compound derivatives is currently lacking in the scientific literature.

Anticancer Research

The development of pyrazole-based compounds as anticancer agents is a dynamic and promising field of medicinal chemistry. mdpi.com Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic potential against a variety of cancer cell lines. mdpi.com

Cytotoxicity Screening against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A-549)

The cytotoxicity of pyrazole derivatives has been demonstrated against several cancer cell lines, including the breast cancer cell lines MCF-7 and MDA-MB-231, and the lung cancer cell line A-549. For instance, a novel pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range, particularly in two triple-negative breast cancer (TNBC) cell lines (from 0.25 to 0.49 µM). nih.gov Another study on pyrazole derivatives showed cell-specific cytotoxic effects on MCF-7 and MDA-MB-231 cells, with one compound, TOSIND, strongly decreasing the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours. nih.gov While these results underscore the anticancer potential of the pyrazole scaffold, dedicated studies are required to determine the cytotoxic profile of this compound derivatives against these and other cancer cell lines.

Exploration of Anticancer Mechanisms

The mechanisms by which pyrazole derivatives exert their anticancer effects are multifaceted and an active area of investigation. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, the cytotoxic effects of the pyrazole derivative P3C were found to be mediated through the induction of reactive oxygen species (ROS) accumulation, leading to mitochondrial depolarization and activation of caspases, which are key mediators of apoptosis. nih.gov Other pyrazole derivatives have been shown to cause a gradual decrease in caspase-3 and caspase-7 activities in MDA-MB-231 cells. nih.gov Furthermore, some pyrazole-based analogs have been identified as CDK2 inhibitors, which play a crucial role in cell cycle regulation, and have been shown to induce apoptosis. nih.gov The specific anticancer mechanisms of this compound derivatives remain to be elucidated.

Anti-inflammatory and Antioxidant Investigations

The anti-inflammatory and antioxidant properties of pyrazole derivatives have also been a focus of pharmacological research. nih.govresearchgate.net Inflammation and oxidative stress are implicated in a variety of diseases, making compounds with these activities highly sought after.

Numerous pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. researchgate.netjournalcra.com For example, a series of novel pyrazole derivatives bearing a hydrazone moiety were tested for their in vitro antioxidant activity using the DPPH free radical scavenging assay and for their in vivo anti-inflammatory activity. researchgate.net Certain compounds within this series emerged as potentially active anti-inflammatory and antioxidant agents. researchgate.net The antioxidant potential of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov While the pyrazole nucleus is associated with these beneficial properties, specific investigations into the anti-inflammatory and antioxidant potential of this compound derivatives are necessary to confirm and quantify these effects.

Modulation of Specific Biological Targets and Pathways

Derivatives of this compound have been the subject of extensive research to explore their potential interactions with various biological targets and pathways implicated in a range of diseases. This section details the findings related to their activity as ligands for the 18KDa translocator protein (TSPO), and their inhibitory effects on Casein Kinase 2 (CSNK2), Acetyl-CoA Carboxylase (ACC), FMS-like Tyrosine Kinase-3 (FLT3), G-protein-Coupled Receptor Kinases (GRKs), and Histone Deacetylases (HDACs).

Ligands for the 18KDa Translocator Protein (TSPO) in Neuroinflammation and Neurodegenerative Diseases

The 18KDa translocator protein (TSPO) is a promising biological target for both therapeutic intervention and molecular imaging. nih.gov Its overexpression is linked to microglial activation, a key process in neuronal damage and neuroinflammation associated with various central nervous system (CNS) diseases. nih.gov Consequently, TSPO has been extensively studied as a biomarker for these conditions. nih.gov

Under normal physiological conditions, TSPO expression in the glial cells of the brain is low. However, in response to brain injury and inflammation, its expression is significantly upregulated, making it a suitable marker for assessing glial cell activation. frontiersin.org This upregulation has been observed in several neurodegenerative and neuroinflammatory disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis. nih.govthno.orgnih.gov

Derivatives of pyrazolopyrimidine acetamide, which share a structural resemblance to this compound, have been synthesized and evaluated as high-affinity ligands for TSPO. nih.gov For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) acetamides, such as DPA-713 and DPA-714, have demonstrated nanomolar affinity for TSPO. nih.gov

A novel series of N,N-disubstituted pyrazolopyrimidine acetamides, featuring a fluorine atom on the phenyl moiety, has been synthesized and characterized. nih.gov These ligands exhibited picomolar to nanomolar affinity for TSPO. nih.gov Notably, one derivative, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15), displayed a remarkable affinity with a Ki of 60 pM, representing a 61-fold increase in affinity compared to the reference standard DPA-714 (Ki = 3.66 nM). nih.gov

The structural modifications of these derivatives have been shown to influence their binding affinity. For example, the introduction of N,N-dipropargyl acetamide (GMA 13) resulted in nanomolar affinity (Ki = 0.90 nM). nih.gov The N,N-dipropyl acetamide (GMA 10) and N-ethyl and N-methoxy ethyl acetamide (GMA 11) derivatives also showed potent binding affinities with Ki values of 0.18 nM and 0.19 nM, respectively. nih.gov

| Compound | Ki (nM) |

|---|---|

| GMA 15 | 0.06 |

| GMA 13 | 0.90 |

| GMA 10 | 0.18 |

| GMA 11 | 0.19 |

| DPA-714 (Reference) | 3.66 |

The anti-inflammatory effects of TSPO ligands may be mediated through the suppression of NF-κB protein expression and the stimulation of steroid synthesis. mdpi.com Studies using the novel TSPO ligand 2-Cl-MGV-1 have demonstrated its ability to counteract the inflammatory response induced by lipopolysaccharide (LPS) in both cellular and animal models. mdpi.com This ligand attenuated the synthesis and release of inflammatory molecules, suggesting that TSPO may be a viable target for treating inflammatory diseases. mdpi.com

Inhibition of Casein Kinase 2 (CSNK2) for Antiviral Therapeutic Development

Protein kinase CK2 has emerged as a potential therapeutic target for coronaviruses, with both pharmacological and genetic inhibition of the enzyme demonstrating in vitro antiviral activity. nih.gov Research has explored the antiviral effects of an anti-CK2 peptide, CIGB-325, on bovine coronavirus (BCoV) infection. nih.gov

The study found that CIGB-325 inhibited the cytopathic effect of the virus and reduced the number of infectious viral particles in different cell-based assays. nih.gov Furthermore, pull-down assays revealed a physical interaction between CIGB-325 and the viral nucleocapsid (N) protein, as well as several cellular substrates of CK2. nih.gov These findings suggest that inhibiting CK2 could be a rational strategy for treating betacoronavirus infections. nih.gov

Acetyl-CoA Carboxylase Inhibition Studies

Acetyl-CoA carboxylases (ACC) are enzymes involved in fatty acid synthesis and metabolism. google.com The inhibition of ACC is being explored as a therapeutic strategy for diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). google.com

The process of de novo lipogenesis (DNL), where ACC plays a rate-limiting role, is upregulated in fatty liver disease and liver cancer. nih.gov While inhibitors of DNL are in development, studies have shown that complete inhibition of both ACC1 and ACC2 isoforms can unexpectedly exacerbate liver tumorigenesis in mice. nih.gov However, retaining partial activity of either ACC isotype prevented this pro-tumor effect. nih.gov

In isolated rat adipocytes, glucagon has been shown to inhibit ACC activity, with maximal inhibition reaching approximately 70% of the control activity. nih.gov

FMS-like Tyrosine Kinase-3 (FLT3) Inhibition and Tyrosine Kinase Activity Modulation

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of normal hematopoietic stem/progenitor cells. nih.gov Mutations in the FLT3 gene are the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the FLT3 kinase and driving the development of the disease. nih.gov This makes FLT3 a promising molecular target for AML treatment. nih.gov

Several FLT3 inhibitors have been developed and are in various stages of clinical investigation. nih.govnih.gov The pyrazole core is a recognized scaffold in the development of anticancer drugs, including FLT3 inhibitors. nih.gov Rational design of novel FLT3 type II inhibitors based on an N-biphenyl-N′-(1H-pyrazol-5-yl)urea scaffold has led to the identification of metabolically stable and selective inhibitors with nanomolar enzymatic and cellular activity. nih.gov

Another class of compounds, oxazol-2-amine derivatives, has also been identified as potent novel FLT3 inhibitors. mdpi.com One such compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), inhibited the activity of both wild-type and mutated FLT3 in cell-free kinase assays and in AML cell lines. mdpi.com This compound also suppressed the proliferation of FLT3-ITD+ AML cells and induced apoptosis. mdpi.com

G-Protein-Coupled Receptor Kinase (GRK) Inhibition

G protein-coupled receptor kinases (GRKs) are key regulators of G protein-coupled receptor (GPCR) signaling. nih.govumich.edu They phosphorylate activated GPCRs, leading to the recruitment of arrestins and subsequent receptor desensitization and internalization. umich.edu

Inhibition of GRKs, particularly GRK2, has been investigated as a therapeutic strategy for various conditions, including heart failure. umich.edu Small molecule inhibitors of GRK2 and GRK3 have been shown to modulate GPCR function. nih.gov For instance, inhibiting GRK activity has been demonstrated to inhibit GLP-1-mediated β-arrestin recruitment and enhance GLP-1-induced insulin secretion in isolated islets. nih.gov

The identification of selective small molecule inhibitors for different GRK subfamilies is an active area of research. umich.edu

Histone Deacetylase (HDAC) Activity Inhibition

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. nih.gov Dysregulation of HDAC expression is linked to the development of various cancers and neurodegenerative diseases, making them attractive therapeutic targets. nih.gov

HDAC inhibitors have been developed for cancer therapy, with several compounds approved for the treatment of T-cell lymphoma and myeloma. nih.gov These inhibitors work by inducing hyperacetylation of histones, which can lead to cell cycle arrest, DNA damage, and apoptosis in cancer cells. nih.gov

Psammaplin A (PsA), a natural product, is a bromotyrosine disulfide dimer that exhibits HDAC inhibition. nih.gov Its active form, the reduced monomer PsA-SH, inhibits HDAC1, HDAC2, and HDAC3. nih.gov The apoptosis-inducing ability of PsA and its derivatives is attributed to the inhibition of HDAC1 and HDAC2. nih.gov

Antitubercular Activity Studies

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. nih.gov The emergence of drug-resistant strains necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. nih.gov The pyrazole scaffold has been identified as a promising pharmacophore in the design of new antitubercular drugs. nih.govresearchgate.net

Numerous studies have explored the synthesis and evaluation of various pyrazole-containing derivatives for their activity against M. tuberculosis. These studies have highlighted the importance of the substitution pattern on the pyrazole ring for potent antitubercular activity. For example, a series of 2-pyrazolylpyrimidinones showed that modifications on both the pyrimidinone and pyrazole moieties could lead to compounds with minimum inhibitory concentrations (MICs) as low as 200 nM against M. tuberculosis. nih.gov However, achieving a high selectivity index (SI) against mammalian cells remains a challenge. nih.gov

Another study focused on pyrazole and triazole derivatives as inhibitors of M. tuberculosis UDP-galactopyranose mutase (MtbUGM), a key enzyme in the biosynthesis of the mycobacterial cell wall. While the synthesized compounds showed inhibitory activity against the enzyme, this did not always translate to whole-cell antitubercular activity, suggesting challenges with cell wall penetration. mdpi.com

Table 2: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 2-Pyrazolylpyrimidinones | Undetermined | Achieved MICs as low as 200 nM against M. tuberculosis. nih.gov | nih.gov |

| Pyrazole and Triazole Derivatives | UDP-galactopyranose mutase (MtbUGM) | Showed MtbUGM inhibitory activity, but not always whole-cell activity. mdpi.com | mdpi.com |

Related Applications

Beyond the realm of pharmacology, the chemical properties of pyrazole derivatives lend themselves to various industrial applications. One notable area is in the prevention of corrosion on metal surfaces.

Corrosion Inhibition Mechanisms on Metal Surfaces

Corrosion is a natural process that leads to the degradation of metals, resulting in significant economic losses and safety concerns. nih.gov Corrosion inhibitors are substances that, when added to an environment, can significantly decrease the rate of corrosion. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, such as pyrazole derivatives, have been extensively studied as effective corrosion inhibitors. nih.gov

The mechanism of corrosion inhibition by pyrazole derivatives primarily involves the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.net This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption: This involves the sharing of electrons between the heteroatoms (N, O, S) and vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond. The presence of π-electrons in the pyrazole ring can also contribute to the adsorption process.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the effectiveness of these inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many pyrazole derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov

The efficiency of corrosion inhibition depends on the structure of the pyrazole derivative, including the nature of its substituents. These substituents can influence the electron density on the heteroatoms and the steric factors, which in turn affect the strength of the adsorption onto the metal surface. nih.gov

Table 3: Corrosion Inhibition Properties of Selected Pyrazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | Langmuir |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | Langmuir |

常见问题

Q. What are the optimized synthetic routes for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of pyrazole derivatives with diethylamine precursors. Key steps include:

- Alkylation under basic conditions : Reacting 1H-pyrazole with N,N-diethyl-2-chloroethanamine in the presence of K₂CO₃ or NaH in anhydrous solvents (e.g., THF or DCM) at reflux temperatures (60–80°C). Catalysts like KI may enhance reactivity .

- Reductive amination : Using NaBH₄ or NaBH(OAc)₃ to reduce intermediate imines formed between pyrazole aldehydes and diethylamine derivatives .

Q. Critical Parameters :

- Solvent polarity impacts reaction kinetics (polar aprotic solvents like DMF accelerate nucleophilic substitution).

- Temperature control minimizes side reactions (e.g., over-alkylation).

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR : Pyrazole protons resonate as distinct singlets (δ 7.5–8.0 ppm), while diethylamine CH₂ groups appear as quartets (δ 2.5–3.5 ppm). Integration ratios confirm substituent positions .

- ESI-MS : Molecular ion peaks ([M+H]⁺) at m/z 196.2 confirm molecular weight. Fragmentation patterns (e.g., loss of diethylamine groups) validate connectivity .

Q. Example Analysis :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (s, 1H, pyrazole-H), 3.92 (t, J=6.4 Hz, 2H, CH₂-pyrazole), 2.61 (q, J=7.1 Hz, 4H, N(CH₂CH₃)₂), 1.08 (t, J=7.1 Hz, 6H, CH₃) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of metal complexes involving this compound?

Methodological Answer :

- Single-crystal X-ray diffraction (SHELX) : Resolves ligand coordination modes (e.g., monodentate vs. bidentate binding). For example, bond lengths between N(pyrazole)–M and N(amine)–M distinguish binding sites .

- Challenge : Disordered solvent molecules or counterions may obscure metal-ligand distances. Refinement protocols (e.g., SQUEEZE in PLATON) mitigate this .

Case Study :

A Cu(II) complex showed conflicting NMR and MS data. Crystallography revealed a distorted square-planar geometry with pyrazole N-coordination, resolving discrepancies in spectroscopic assignments .

Q. What experimental strategies address low solubility of this compound in aqueous media for biological assays?

Methodological Answer :

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .

- pH adjustment : Protonate the amine group (pKa ~9.5) in acidic buffers (pH 6–7) to improve solubility .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) form micelles for in vitro assays .

Validation : Dynamic Light Scattering (DLS) confirms nanoparticle size distribution in micellar solutions .

Q. How does this compound act as a ligand in catalytic systems, and what metrics evaluate its efficacy?

Methodological Answer :

- Coordination Chemistry : The pyrazole N and amine N donate electrons to metal centers (e.g., Ru, Co), forming complexes active in oxidation/reduction reactions. For example, Ru-bpea complexes catalyze water oxidation in artificial photosynthesis .

- Metrics :

- Turnover Frequency (TOF): Moles of product per mole catalyst per hour.

- Stability: Recyclability tested via ICP-MS to detect metal leaching .

Case Study : A Co(III) complex achieved TOF = 120 h⁻¹ in CO₂ reduction, with <2% metal loss after five cycles .

Q. What mechanistic insights explain conflicting bioactivity data for pyrazole-amine derivatives in receptor binding studies?

Methodological Answer :

- Radioligand Displacement Assays : Compares IC₅₀ values for this compound against controls (e.g., ketanserin for 5-HT₂A receptors). Contradictions arise from:

- Non-specific binding to albumin or lipid membranes .

- Allosteric vs. orthosteric binding modes, resolved via Schild regression analysis .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites, reconciling structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。